

4-(Piperidin-4-yloxy)pyridine dihydrochloride

chemical structure and properties

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Compound of Interest

Compound Name: 4-(Piperidin-4-yloxy)pyridine
dihydrochloride

Cat. No.: B1341602

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An In-depth Technical Guide to 4-(Piperidin-4-yloxy)pyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a pyridine ring via an ether bond, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **4-(Piperidin-4-yloxy)pyridine dihydrochloride**, with a focus on its role as a key building block in the development of novel therapeutics. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of experimental conditions.^[1]

Chemical Structure and Properties

The chemical structure of **4-(Piperidin-4-yloxy)pyridine dihydrochloride** consists of a central piperidine ring substituted at the 4-position with a pyridin-4-yloxy group. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms present in the molecule.

Diagram 1: Chemical Structure of **4-(Piperidin-4-yloxy)pyridine dihydrochloride**

Caption: 2D structure of **4-(Piperidin-4-yloxy)pyridine dihydrochloride**.

The physicochemical properties of **4-(Piperidin-4-yloxy)pyridine dihydrochloride** are summarized in the table below.

Property	Value	Reference
CAS Number	308386-36-9	[3]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O · 2HCl	[1][3]
Molecular Weight	251.15 g/mol	[3]
Appearance	White to off-white solid (presumed)	General knowledge
Solubility	Soluble in water (inferred from dihydrochloride salt form)	[1]
Storage	Store at 2-8 °C	General laboratory practice

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for **4-(Piperidin-4-yloxy)pyridine dihydrochloride** are not readily available in the public domain. However, based on the chemical structure, the following characteristic signals can be anticipated:

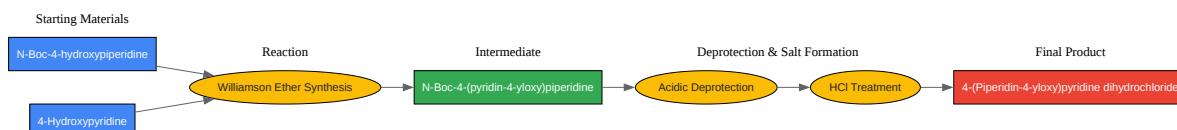
- ¹H NMR: Signals corresponding to the protons on the pyridine and piperidine rings. The aromatic protons of the pyridine ring would appear in the downfield region, while the aliphatic protons of the piperidine ring would be observed in the upfield region. The chemical shifts would be influenced by the electron-withdrawing effect of the ether oxygen and the protonation of the nitrogen atoms.
- ¹³C NMR: Resonances for the ten carbon atoms in the molecule. The aromatic carbons of the pyridine ring would be in the range of ~110-160 ppm, while the aliphatic carbons of the piperidine ring would appear at higher field strengths.

- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base ($C_{10}H_{14}N_2O$) and characteristic fragmentation patterns.

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-(Piperidin-4-yloxy)pyridine dihydrochloride** is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the Williamson ether synthesis.

Diagram 2: Plausible Synthetic Workflow for 4-(Piperidin-4-yloxy)pyridine



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Caption: A proposed synthetic pathway for the target compound.

Experimental Protocol (Hypothetical)

- Protection of Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
- Williamson Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is reacted with 4-chloropyridine or a similarly activated pyridine derivative in the presence of a strong base (e.g., sodium hydride) in an appropriate aprotic polar solvent (e.g., dimethylformamide or tetrahydrofuran). The reaction mixture is typically heated to facilitate the nucleophilic substitution.

- Deprotection: The Boc protecting group is removed from the piperidine nitrogen under acidic conditions, for example, by treatment with trifluoroacetic acid or hydrochloric acid in an organic solvent.
- Salt Formation: The resulting free base, 4-(piperidin-4-yloxy)pyridine, is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrochloride salt.
- Purification: The final product is purified by recrystallization or chromatography to obtain the desired level of purity.

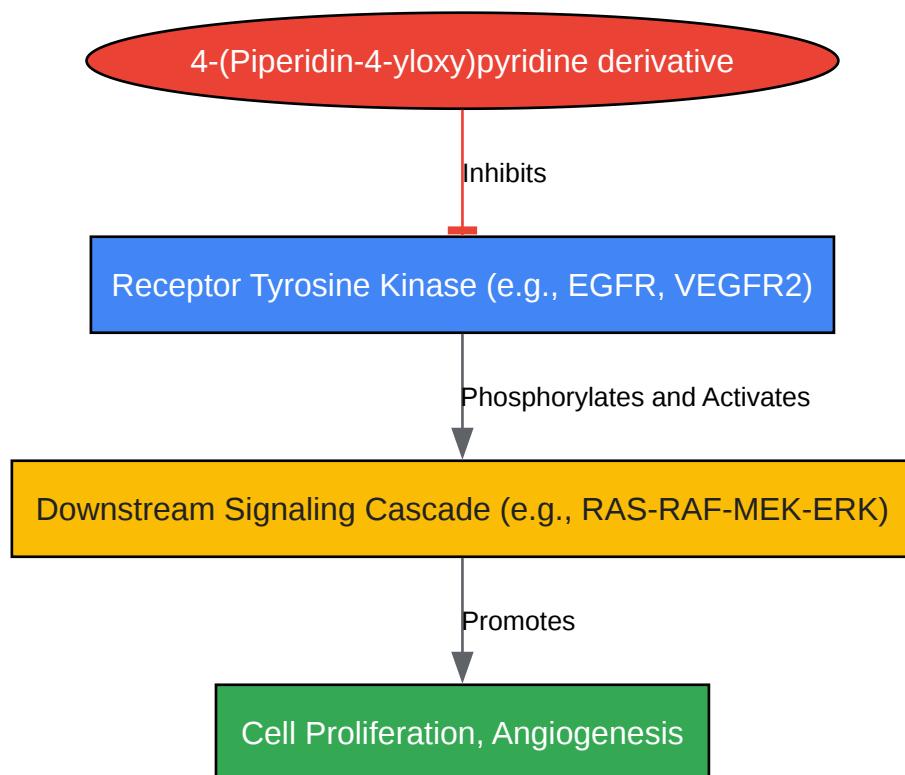
Biological Activity and Potential Applications

While specific biological data for **4-(Piperidin-4-yloxy)pyridine dihydrochloride** is limited in publicly accessible literature, the structural motif is present in numerous compounds with significant pharmacological activities. Derivatives of this scaffold have shown promise as inhibitors of various protein kinases and other enzymes, suggesting its potential as a valuable fragment in drug design.^[4]

Kinase Inhibition

Structurally related compounds, particularly pyrimidine analogs, have demonstrated potent inhibitory activity against tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^[5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers. The pyridine ring can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the piperidine moiety can be modified to enhance potency and selectivity.

Diagram 3: Hypothetical Kinase Inhibition Signaling Pathway



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Caption: Potential mechanism of action via kinase inhibition.

Other Potential Applications

- **Neurological Disorders:** The piperidine moiety is a common feature in many centrally active drugs. The ability of this scaffold to interact with receptors in the brain makes it a promising starting point for the development of agents targeting neurological disorders.[\[6\]](#)
- **Agrochemicals:** The structural features of this compound may also be leveraged in the design of novel pesticides and herbicides.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for **4-(Piperidin-4-yloxy)pyridine dihydrochloride** should be consulted before handling. As a general precaution for a chemical of this class, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While detailed experimental data for this specific compound is not extensively documented in the public domain, the known biological activities of its structural analogs, particularly as kinase inhibitors, highlight promising avenues for future research and development. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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